molecular formula C15H14O2S B158760 Ethyl 4-phenylsulfanylbenzoate CAS No. 10129-07-4

Ethyl 4-phenylsulfanylbenzoate

Cat. No.: B158760
CAS No.: 10129-07-4
M. Wt: 258.3 g/mol
InChI Key: MWWSTEHPUCOQQV-UHFFFAOYSA-N
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Preparation Methods

Ethyl 4-phenylsulfanylbenzoate can be synthesized through various methods. One common synthetic route involves the coupling reaction of cuprous sulfide with ethyl p-bromobenzoate. Specifically, cuprous sulfide is first reacted with ethyl iodobenzoate under alkaline conditions to yield this compound . Another method involves the synthesis from zinc, chloro[4-(ethoxycarbonyl)phenyl]- and N-(phenylthio)phthalimide .

Chemical Reactions Analysis

Ethyl 4-phenylsulfanylbenzoate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions include sulfoxides, sulfones, and thiols .

Scientific Research Applications

Ethyl 4-phenylsulfanylbenzoate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 4-phenylsulfanylbenzoate involves its interaction with molecular targets and pathways. It can act as a nucleophile in substitution reactions, where the phenylsulfanyl group participates in the reaction. Additionally, its oxidation and reduction reactions involve the transfer of electrons, which can affect various biochemical pathways .

Comparison with Similar Compounds

Ethyl 4-phenylsulfanylbenzoate can be compared with other similar compounds, such as:

    Ethyl 4-iodobenzoate: Similar in structure but contains an iodine atom instead of a phenylsulfanyl group.

    Thiophenol: Contains a thiol group instead of an ester group.

    Diphenyl disulfide: Contains two phenylsulfanyl groups connected by a disulfide bond.

The uniqueness of this compound lies in its combination of an ester group and a phenylsulfanyl group, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 4-phenylsulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-2-17-15(16)12-8-10-14(11-9-12)18-13-6-4-3-5-7-13/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWSTEHPUCOQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)SC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574638
Record name Ethyl 4-(phenylsulfanyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10129-07-4
Record name Ethyl 4-(phenylsulfanyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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